molecular formula C24H24N6O2S B2685286 N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide CAS No. 1115867-12-3

N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide

Cat. No. B2685286
CAS RN: 1115867-12-3
M. Wt: 460.56
InChI Key: GCCGBJTWPUSBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genotoxicity and Therapeutic Potential

  • Research on related compounds has explored their genotoxicity, mechanisms of metabolic activation, and potential therapeutic applications. For example, compounds with piperazine rings have been investigated for their potential in treating conditions like obesity, based on their selective agonistic activity at certain receptor sites, which can influence metabolic pathways and food intake. These studies also delve into the genotoxic potential of such compounds, examining the role of metabolic activation in inducing genotoxic effects, which is critical for understanding the safety profile of potential therapeutic agents (Kalgutkar et al., 2007).

Anticonvulsant and Antimicrobial Activities

  • Another area of interest is the synthesis and evaluation of compounds with anticonvulsant and antimicrobial activities. Certain piperazine derivatives have been synthesized and tested for their potential to treat seizures and microbial infections. These compounds are evaluated through in vitro and in vivo models to determine their efficacy and safety profiles. For instance, compounds with modifications on the piperazine moiety have shown significant activity against seizures in experimental models, underscoring the versatility of piperazine derivatives in developing new therapeutic agents (Aytemir et al., 2010).

Novel Derivatives for Pharmacological Evaluation

  • The exploration of novel derivatives, including those with oxadiazole and pyrazole groups, for various pharmacological actions such as toxicity assessment, tumor inhibition, and anti-inflammatory actions, highlights the broad potential of these compounds in drug development. These studies incorporate computational and pharmacological evaluations to identify promising candidates for further development (Faheem, 2018).

properties

IUPAC Name

N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-32-21-5-3-2-4-20(21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-19-8-6-18(16-25)7-9-19/h2-11H,12-15,17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCGBJTWPUSBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

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